1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide is a synthetic compound that features a piperidine ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these reactions include cyclohexylmethyl bromide, thiazole-4-carboxylic acid, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate
Uniqueness
1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-17-7-6-15(11-21(17)10-14-4-2-1-3-5-14)18(23)19-9-8-16-12-24-13-20-16/h12-15H,1-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAZKLRMYFNREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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